molecular formula C12H12N2OS2 B2803540 N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 899941-79-8

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2803540
CAS No.: 899941-79-8
M. Wt: 264.36
InChI Key: LWKCKZQSSMIJAW-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 4-(methylthio)benzo[d]thiazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropanecarboxamide group enhances its stability and reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-16-8-3-2-4-9-10(8)13-12(17-9)14-11(15)7-5-6-7/h2-4,7H,5-6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKCKZQSSMIJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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